Di-m-tolyl-silane: A Technical Guide to Synthesis and Characterization
Di-m-tolyl-silane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of di-m-tolyl-silane, a diarylsilane with potential applications in organic synthesis and materials science. While specific literature on di-m-tolyl-silane is limited, this document outlines a robust synthetic protocol based on well-established Grignard chemistry and provides predicted characterization data based on analogous compounds.
Synthesis of Di-m-tolyl-silane
The most practical and widely used method for the formation of silicon-carbon bonds is the Grignard reaction.[1] This approach is anticipated to be effective for the synthesis of di-m-tolyl-silane. The proposed synthesis involves the reaction of m-tolylmagnesium bromide with a suitable silane (B1218182) precursor, such as dichlorosilane (B8785471) or trichlorosilane. A similar approach has been documented for the synthesis of the related compound, di(m-tolyl)silane diol.
Reaction Scheme:
Caption: Proposed synthesis of di-m-tolyl-silane via Grignard reaction.
Experimental Protocol: Grignard Synthesis of Di-m-tolyl-silane
This protocol is a generalized procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of Grignard reagents.
Materials:
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m-bromotoluene
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Magnesium turnings
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Dichlorosilane (or Trichlorosilane)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Iodine crystal (for initiation)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of m-bromotoluene in anhydrous THF.
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Add a small portion of the m-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
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Once the reaction has started, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, m-tolylmagnesium bromide.
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Reaction with Dichlorosilane:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly add a solution of dichlorosilane in anhydrous THF to the stirred Grignard reagent via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Work-up and Purification:
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Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product into diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the di-m-tolyl-silane by vacuum distillation or column chromatography on silica (B1680970) gel.
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Characterization of Di-m-tolyl-silane
The following characterization data are predicted based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons: ~7.0-7.6 ppm (multiplet). Methyl protons: ~2.3 ppm (singlet). Si-H proton: A singlet or triplet (depending on coupling) in the region of 4.0-5.5 ppm. |
| ¹³C NMR | Aromatic carbons: ~125-140 ppm. Methyl carbon: ~21 ppm. |
| IR Spectroscopy | Si-H stretch: A strong, sharp band around 2100-2250 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. Aliphatic C-H stretch: Below 3000 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺). Fragments corresponding to the loss of a tolyl group (M-91), and other characteristic fragmentations of diarylsilanes. |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of di-m-tolyl-silane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the tolyl groups. Due to the meta-substitution, a complex multiplet pattern is anticipated between δ 7.0 and 7.6 ppm. A sharp singlet for the two methyl groups should appear around δ 2.3 ppm. The proton attached to the silicon atom (Si-H) is expected to resonate as a singlet or a triplet (if coupled to other nuclei) in the downfield region of δ 4.0-5.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to appear in the region of δ 125-140 ppm. The methyl carbons should give a single peak around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. A key feature for di-m-tolyl-silane will be the Si-H stretching vibration, which is expected to be a strong and sharp absorption in the 2100-2250 cm⁻¹ region.[2][3][4][5][6] Other characteristic absorptions include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching vibrations around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of di-m-tolyl-silane. Common fragmentation pathways for diarylsilanes involve the loss of one of the aryl groups, which would result in a significant peak at M-91 (loss of a tolyl radical). Further fragmentation may also be observed.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of di-m-tolyl-silane. The proposed Grignard-based synthesis is a reliable and well-established method for forming silicon-aryl bonds. The predicted characterization data, based on analogous compounds, offers a solid framework for the identification and purity assessment of the target molecule. Researchers and scientists can utilize this guide as a foundational resource for the preparation and analysis of di-m-tolyl-silane in their respective fields of study.
